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phenyl-
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Cat. No.: B3336494

Get Quote

Executive Summary

1-Phenyl-cyclohexanecarboxamide (CAS 2890-60-0) is a critical structural intermediate in the
synthesis of arylcyclohexylamines, a class of compounds with significant pharmacological
relevance, including dissociative anesthetics like phencyclidine (PCP) and its analogues.[1]
Beyond its role as a synthetic precursor, this primary amide exhibits distinct solid-state
characteristics driven by robust hydrogen-bonding networks, making it a subject of interest in
crystal engineering and supramolecular chemistry.[1]

This guide provides a rigorous analysis of the compound’s physicochemical properties, solid-
state behavior, and analytical profile, designed to support researchers in synthesis planning,
impurity profiling, and forensic analysis.

Molecular Identity & Structural Analysis[1][2]

The molecule consists of a cyclohexane ring substituted at the C1 position with both a phenyl
group and a primary carboxamide group.[1] This geminal disubstitution creates a sterically
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crowded quaternary center, influencing both its chemical reactivity (e.g., resistance to

hydrolysis compared to non-hindered amides) and its conformational preferences.

Parameter Details

IUPAC Name 1-Phenylcyclohexane-1-carboxamide
CAS Number 2890-60-0

Molecular Formula C13H17NO

Molecular Weight 203.28 g/mol

SMILES C1(CCCCC1)(C2=CC=CC=C2)C(N)=0
InChl Key AZTGEJBZSFKULT-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models.

Table 1: Core Physicochemical Properties[1]
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Property

Value /| Range

Context & Causality

Physical State

White Crystalline Solid

Stabilized by intermolecular H-
bonds.[1]

High MP indicates strong

Melting Point 230 — 248 °C [1][2] lattice energy due to amide
dimerization.[1]
- ) ] Decomposes before boiling at
Boiling Point ~390 °C (Predicted)

atm pressure.[1]

LogP (Oct/Wat)

2.2-3.2 (Calc.)

Lipophilic due to the phenyl-
cyclohexyl scaffold.[1]

pKa

~15-16 (Amide NH)

Very weak acid; neutral in

physiological pH.[1]

Solubility (Water)

Insoluble (< 0.1 mg/mL)

Hydrophobic bulk outweighs

the polar amide head.

Solubility (Organic)

Soluble in DMSO, EtOH, DCM

Dipole-dipole interactions favor

polar aprotic solvents.[1]

Solid-State Characterization & Crystal

Engineering[1]

Understanding the solid-state form is crucial for formulation and purification. 1-Phenyl-

cyclohexanecarboxamide crystallizes in an orthorhombic system.[1]

Crystal Habit and Packing

e Space Group: Orthorhombic (likely Pca21 or Pbca based on unit cell dimensions:

) [B1.[1]

o Conformation: The cyclohexane ring adopts a chair conformation.[1][2] The amide moiety (

) is nearly coplanar with the phenyl ring to maximize

-conjugation, despite the steric bulk.
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o Supramolecular Motifs: The molecules form

dimers, a classic supramolecular synthon where two amide units hydrogen bond in a cyclic
eight-membered ring.[1] These dimers typically stack to form infinite chains or sheets,
contributing to the compound's high melting point and low solubility.[1]

Synthesis & Impurity Profiling[4]

The synthesis of 1-phenyl-cyclohexanecarboxamide is a key step in the "nitrile hydrolysis"
route to arylcyclohexylamines.[1] Understanding this pathway is essential for identifying
process-related impurities.[1]

Mechanistic Workflow

The primary route involves the partial hydrolysis of 1-phenylcyclohexanecarbonitrile.[1]
Complete hydrolysis yields the carboxylic acid (impurity), while Hofmann rearrangement of the
amide yields the amine (target or impurity depending on intent).

1-Phenylcyclohexane-
Prolo_nged Hyd_rolysis carboxylic Acid
i i (Side Reaction) (Over-Hydrolysis Impurity)
1-Phenylcyclohexane- Acid Hydrolysis 1-Phenylcyclohexane-
carbonitrile (H2SO4/TFA, Heat) carboxamide Ho;mannlBeckmalnn
B earrangemen
(Biectisen (Target Intermediate) 1-Phenylcyclohexylamine
()

(Rearrangement Product)

Click to download full resolution via product page

Figure 1: Synthetic pathway illustrating the formation of the carboxamide and potential
divergent impurity streams.[3][4][5][6]

Protocol: Nitrile Hydrolysis (Standardized)

» Reagents: 1-Phenylcyclohexanecarbonitrile (1.0 eq), Trifluoroacetic acid (TFA, solvent),
Sulfuric acid (

, catalyst).
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e Conditions: Reflux for 16—24 hours.[1] The steric hindrance of the quaternary carbon
necessitates vigorous conditions compared to simple aliphatic nitriles.[1]

o Work-up: Pour onto ice. The amide precipitates as a solid due to its low water solubility, while
the unreacted nitrile may remain as an oil or semi-solid.[1]

 Purification: Recrystallization from Ethanol/Water or Ethyl Acetate.[1]

Analytical Profiling

Accurate identification requires distinguishing the amide from the nitrile precursor and the acid
byproduct.[1]

Nuclear Magnetic Resonance (NMR)[8]
e NMR (400 MHz,

or

):

[¢]

7.2 —-7.5 ppm (m, 5H): Phenyl aromatic protons.[1]

[¢]

5.5—-6.5 ppm (br s, 2H): Amide

protons.[1] These are typically broad and may appear as two distinct peaks if rotation is
restricted or if involved in asymmetric H-bonding.[1]

[¢]

1.2 — 2.4 ppm (m, 10H): Cyclohexane ring protons.[1] The complex multiplets reflect the
rigid chair conformation locked by the phenyl group.[1]

Infrared Spectroscopy (FT-IR)[1][9]

e 3350 & 3180

: Distinct N-H stretching doublet (symmetric and asymmetric), characteristic of primary
amides.

e 1650 — 1680
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: Amide | band (C=0 stretch).[1] This appears at a lower frequency than esters/acids due to
resonance.[1]

e 1600
: Amide Il band (N-H bending).[1]
Mass Spectrometry (GC-MS)[1]
e Molecular lon (
): miz 203.[1][2][7]
o Fragmentation:
o m/z 158: Loss of the amide group (

, -45), leaving the stable 1-phenylcyclohexyl carbocation.

o m/z 81: Cyclohexenyl cation (characteristic of cyclohexyl rings).[1]
o m/z 77: Phenyl cation.[1]

Safety & Handling

e GHS Classification: Warning.[1]

e Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious
eye irritation).

e Handling: Use in a fume hood.[1] The compound is a solid but can generate dust.[1] Avoid
inhalation.

o Legal Status: While the amide itself is generally not a scheduled controlled substance, it is
an immediate precursor to Schedule I/l substances (PCP analogs). Regulatory scrutiny
applies in many jurisdictions (e.g., US DEA Watch List for precursors).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b3336494/docs#physicochemical-profiling-of-1-
phenyl-cyclohexanecarboxamide-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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